molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde

Cat. No.: B6289393
CAS No.: 135399-29-0
M. Wt: 166.24 g/mol
InChI Key: XPKPTXYLURMGTO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It is used in the synthesis of a variety of compounds, including potentially tridentate Schiff bases (HSAT), which form a series of copper (II) complexes . It’s also used in the synthesis of hydrazone derivatives .


Synthesis Analysis

The key starting compound for the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize new thiazole, pyrimidine, pyran, pyridine, and thiazine derivatives . The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzo[b]thiophene is characterized by a benzothiophene core, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The tetrahydro prefix indicates that the thiophene ring is fully saturated, meaning it contains no double bonds .


Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophene undergoes various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives the hydrazone derivative . It’s also involved in the synthesis of a series of copper (II) complexes .

Future Directions

The future directions in the research and application of 4,5,6,7-Tetrahydrobenzo[b]thiophene could involve its further exploration as a pharmaceutical intermediate. Given its involvement in the synthesis of compounds with significant biological activities, it may be of interest in the development of new chemopreventive and chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.

Metabolic Pathways

Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKPTXYLURMGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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